2-(2,4-difluorophenoxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide 2-(2,4-difluorophenoxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1021253-81-5
VCID: VC11927088
InChI: InChI=1S/C21H19F2N3O3/c22-16-7-9-19(17(23)13-16)29-14-20(27)24-11-4-12-26-21(28)10-8-18(25-26)15-5-2-1-3-6-15/h1-3,5-10,13H,4,11-12,14H2,(H,24,27)
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)F)F
Molecular Formula: C21H19F2N3O3
Molecular Weight: 399.4 g/mol

2-(2,4-difluorophenoxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide

CAS No.: 1021253-81-5

Cat. No.: VC11927088

Molecular Formula: C21H19F2N3O3

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-difluorophenoxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide - 1021253-81-5

Specification

CAS No. 1021253-81-5
Molecular Formula C21H19F2N3O3
Molecular Weight 399.4 g/mol
IUPAC Name 2-(2,4-difluorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
Standard InChI InChI=1S/C21H19F2N3O3/c22-16-7-9-19(17(23)13-16)29-14-20(27)24-11-4-12-26-21(28)10-8-18(25-26)15-5-2-1-3-6-15/h1-3,5-10,13H,4,11-12,14H2,(H,24,27)
Standard InChI Key WKDRMFIFTJAJLE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)F)F
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure includes:

  • Difluorophenoxy group: Enhances lipophilicity and metabolic stability, common in drug design for improved target binding.

  • Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms, known for hydrogen-bonding interactions with biological targets .

  • Acetamide linker: Facilitates interactions with amine-binding pockets in proteins .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H19F2N3O3\text{C}_{21}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}_{3}
Molecular Weight399.4 g/mol
IUPAC Name2-(2,4-Difluorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)F)F

Synthesis and Preparation

Key Challenges:

  • Regioselectivity: Ensuring proper substitution on the pyridazinone ring.

  • Purification: Separation of byproducts due to the compound’s moderate polarity.

Biological Activities and Mechanisms

Target Interactions

The compound’s structural motifs suggest interactions with:

  • Kinases: The pyridazinone ring may bind to ATP pockets, similar to kinase inhibitors like imatinib .

  • G-protein-coupled receptors (GPCRs): Difluorophenoxy groups are prevalent in GPCR-targeted drugs.

Table 2: Hypothetical Biological Data (Based on Structural Analogues)

TargetActivity (IC₅₀)Model SystemSource
Tyrosine kinase~50 nMIn vitro enzymatic
COX-2~200 nMCell-based assay

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: High logP (~3.5) suggests good membrane permeability but potential solubility issues.

  • Metabolism: Likely hepatic oxidation via CYP450 enzymes, with fluorinated groups resisting degradation .

Toxicity Considerations

  • Cytotoxicity: Limited data; structural analogues show moderate toxicity in hepatocyte assays (LD₅₀ > 100 μM) .

  • Off-target effects: Risk of hERG channel inhibition due to the basic amine .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a kinase inhibitor in breast or prostate cancers .

  • Inflammation: COX-2 inhibition for arthritis or chronic pain.

Research Priorities

  • In vivo efficacy studies: Validate antitumor activity in xenograft models.

  • Safety profiling: Assess genotoxicity and cardiotoxicity.

  • Formulation optimization: Address solubility challenges using nanoemulsions or prodrugs .

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